molecular formula C13H8FN3O2 B6599691 6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 1550407-15-2

6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B6599691
CAS No.: 1550407-15-2
M. Wt: 257.22 g/mol
InChI Key: AMSIPHDRTOLABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a fluorine atom at position 6 and a 2-nitrophenyl group at position 2. The fluorine substituent enhances metabolic stability and modulates electronic properties, while the 2-nitrophenyl group contributes to π-stacking interactions and redox activity, making this compound a candidate for diverse biological and material applications .

Properties

IUPAC Name

6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-9-5-6-13-15-11(8-16(13)7-9)10-3-1-2-4-12(10)17(18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSIPHDRTOLABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Phenyl-Substituted Intermediates

While direct nitration of preformed imidazo[1,2-a]pyridines is challenging, selective nitration can be achieved using mixed acid (HNO₃/H₂SO₄) at 0°C. For example, nitration of 6-fluoro-2-phenylimidazo[1,2-a]pyridine yields the 2-nitrophenyl derivative with 55% regioselectivity.

Limitations :

  • Requires electron-rich aryl substituents for successful nitration.

  • Risk of over-nitration or ring degradation.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Yield (%) Reaction Time Key Advantage
α-Halo ketone condensationNone68–856–8 hoursHigh regioselectivity
Iodine-catalyzedI₂/NH₄Cl72–894–6 hoursGreen solvent, scalable
Microwave-assistedNone8120 minutesRapid synthesis
Oxidative cyclizationI₂/H₂O₂65–7012 hoursOne-pot construction
Post-synthetic nitrationHNO₃/H₂SO₄552 hoursFlexibility in substituent choice

Chemical Reactions Analysis

Chemical Reactions Involving 6-Fluoro-2-(2-Nitrophenyl)imidazo[1,2-a]pyridine

While specific chemical reactions involving this compound are not extensively documented, similar compounds undergo various transformations that could be applicable:

3.1. Reduction of the Nitro Group

The nitro group in this compound can be reduced to an amine using hydrogenation conditions (e.g., H2/Pd-C). This step is crucial for further functionalization or biological activity modification.

3.2. Fluorination Reactions

Fluorination reactions are typically not applied to compounds already containing fluorine, but the existing fluorine can influence the reactivity of the molecule in other fluorination reactions. For instance, the fluorine atom might affect the regioselectivity of subsequent fluorination reactions if attempted.

3.3. Iodination Reactions

Iodination at specific positions of imidazo[1,2-a]pyridines can be achieved using metal-free conditions. This could potentially be applied to this compound to introduce iodine at the C3 position, although specific conditions might need optimization .

Biological Activity Data

CompoundPosition of SubstitutionBiological Activity
Imidazo[1,2-a]pyridine derivativesC6 positionInhibition of RGGT
This compoundPotential for biological activity due to fluorine and nitro groups

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine, exhibit significant anticancer properties. For instance, studies have shown that modifications at the C6 position of imidazo[1,2-a]pyridine can enhance the inhibition of Rab geranylgeranylation, a critical process in cancer cell proliferation. The most active compounds from these studies demonstrated cytotoxic effects against human cervical carcinoma HeLa cells with IC50 values ranging from 25 to 100 μM .

1.2 Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial effects. In vitro studies revealed that certain compounds exhibited good antibacterial properties against both Gram-positive and Gram-negative strains, with Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL . The presence of nitro groups in the structure is often correlated with increased antibacterial activity.

1.3 Antiviral Properties
Some derivatives have shown promise as antiviral agents. For example, a related compound demonstrated potent anti-HIV activity with an IC50 of 0.18 μM and a selectivity index (SI) of 868 when screened against wild-type HIV . This suggests that structural modifications in imidazo[1,2-a]pyridines can lead to enhanced antiviral efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives:

3.1 Substituent Effects
The nature and position of substituents on the imidazo[1,2-a]pyridine ring significantly influence its activity. For example, substituents at the C6 position have been identified as critical for maintaining inhibitory activity against Rab geranylgeranyl transferase (RGGT), a target implicated in cancer progression .

3.2 Comparative Studies
Comparative studies among various derivatives highlight trends such as decreased activity with larger substituents or those with higher polarizability . These insights guide the design of new compounds with improved efficacy.

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

Study Application Findings
Kazmierczak et al., 2017Cancer therapyIdentified several active analogs with IC50 < 150 μM against HeLa cells
Abdel-Mohsen et al., 2020AntimicrobialDemonstrated effective antibacterial properties with MICs between 16 and 1 µg/mL
Marugan et al., 2016AntiviralReported anti-HIV activity with high selectivity index

Mechanism of Action

The mechanism of action of 6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit Rab11A prenylation, which is crucial for its biological activity .

Comparison with Similar Compounds

Key Comparisons:

Compound Name Substituents Key Properties Reference
6-Fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine 6-F, 2-(2-nitrophenyl) High electronic withdrawal; potential for fluorescence quenching
6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine 6-CH₃, 2-(3-nitrophenyl) Reduced steric hindrance; moderate fluorescence intensity
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (6b) 2-(4-Cl-phenyl) Low fluorescence intensity due to electron-withdrawing Cl
N-t-Butyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine (PILGAV01) 2-(2-nitrophenyl), 3-NH-t-Bu Enhanced cholinesterase inhibition via amine interaction
  • Fluorine vs.
  • Nitrophenyl Position : The 2-nitrophenyl group at position 2 in the target compound contrasts with 3-nitrophenyl derivatives (e.g., 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine), where meta-substitution may reduce steric clashes in biological binding pockets .

Cholinesterase Inhibition:

  • Imidazo[1,2-a]pyridines with Biphenyl Side Chains : Compounds like 2f (IC₅₀ = 208 µM for AChE) show moderate inhibition, but substitution at position R4 (e.g., 2h with IC₅₀ = 79 µM) significantly enhances activity . The target compound’s 2-nitrophenyl group may mimic biphenyl interactions but with reduced potency due to nitro-group steric effects.
  • Adamantyl Derivatives : 2-(Adamantan-1-yl) derivatives (e.g., 2c, IC₅₀ = 270 µM) exhibit weaker inhibition than nitrophenyl analogs, highlighting the importance of aromatic substituents for AChE binding .

Anticancer and Antitubercular Activity:

  • Imidazo[1,2-a]pyridine-3-carboxylates : Derivatives like compound 3 (MIC = 0.5 µM for Mycobacterium tuberculosis) outperform nitrogen-rich analogs (e.g., imidazo[1,2-a]pyrazine, MIC = 5–9 µM) . The 6-fluoro substituent in the target compound may enhance lipophilicity and membrane penetration, akin to fluorinated antitubercular agents.
  • 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines : These derivatives inhibit PI3Kα (e.g., IC₅₀ = 12 nM), suggesting that imidazo[1,2-a]pyridine fluorination could optimize kinase binding .

Photochemical and Fluorescence Properties

  • Methyl vs. Halogen Substituents : Methyl groups (e.g., 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine) enhance fluorescence intensity compared to electron-withdrawing halogens (e.g., 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine, 83% yield but unmeasured fluorescence) .

Biological Activity

6-Fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by empirical data and case studies.

Synthesis

The synthesis of this compound typically involves multi-component reactions. A notable method is the five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, and various diamines in a mixture of water and ethanol. This compound serves as a valuable scaffold in both organic synthesis and pharmaceutical chemistry.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

The compound interacts with specific molecular targets, inhibiting enzymes or receptors crucial for various biological pathways. Notably, it inhibits Rab11A prenylation, which is essential for its pharmacological effects .

Cytotoxicity

Cytotoxicity assays have demonstrated that certain analogs of imidazo[1,2-a]pyridine exhibit significant inhibitory effects on cancer cell lines. For instance, a study involving HeLa cells revealed that several derivatives displayed IC50 values below 150 μM, indicating potent cytotoxic activity . The following table summarizes the cytotoxic effects observed:

CompoundIC50 (μM)Cell Line
1a<150HeLa
1b25-100HeLa (Rab11A)
1c386-735HeLa

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown promising anticancer properties. For example, studies indicate that modifications at the C6 position significantly influence activity against cancer cells. Compounds modified at this position demonstrated enhanced cytotoxicity and inhibition of Rab11A prenylation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives has been extensively studied. Modifications at the C6 position are critical for maintaining biological activity. The nature of substituents can greatly affect the compound's efficacy against various targets. For instance:

  • Electron-withdrawing groups enhance activity against certain cancer cell lines.
  • Alkyl substitutions can improve solubility and bioavailability.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Inhibition of Rab11A Prenylation : A study demonstrated that specific analogs effectively inhibited Rab11A prenylation in HeLa cells, correlating with reduced cell viability .
  • Anti-inflammatory Effects : Research has shown that related compounds exhibit anti-inflammatory properties by suppressing key signaling pathways such as NF-κB and STAT3 in cancer cell lines like MDA-MB-231 and SKOV3 .

Q & A

Q. Q: What are the standard methods for synthesizing the imidazo[1,2-a]pyridine core, and how can they be adapted for 6-fluoro-2-(2-nitrophenyl) derivatives?

A: The core is typically synthesized via three-component reactions (TCC) involving 2-aminopyridines, aldehydes, and alkynes under copper catalysis . For derivatives like 6-fluoro-2-(2-nitrophenyl), post-functionalization steps are required. For example, Friedel-Crafts acylation at the C-3 position using AlCl₃ catalysis enables selective modification after core formation . Eco-friendly approaches, such as catalyst-free aza-ene reactions with heterocyclic ketene aminals, are also viable for scaffold diversification .

Advanced Functionalization

Q. Q: What strategies enable selective functionalization at the C-3 position of imidazo[1,2-a]pyridines, and how do they affect bioactivity?

A: C-3 functionalization can be achieved via:

  • Friedel-Crafts acylation : Uses catalytic AlCl₃ for acetyl group introduction, generating drug-like building blocks .
  • Petasis-like decarboxylative reactions : Metal-free, three-component reactions for rapid diversification .
    Modifications at C-3 enhance interactions with biological targets (e.g., GABA receptors) and improve pharmacokinetic properties .

Biological Screening

Q. Q: What in vitro assays are recommended for evaluating the biological activity of imidazo[1,2-a]pyridine derivatives?

A: Common assays include:

  • GABA receptor computational modeling : Predict ligand-receptor binding for neuroactive compounds .
  • Cytokine inhibition assays : Measure suppression of inflammatory markers (e.g., COX-2, iNOS) in cancer cell lines using real-time PCR and Griess tests .
  • Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/-negative bacteria .

Data Contradictions

Q. Q: How should researchers address discrepancies in biological activity data, such as lack of antibacterial effects in thio-substituted derivatives?

A: Discrepancies may arise from structural specificity or assay conditions. For example, 2-thiosubstituted derivatives showed no antibacterial activity despite prior claims for similar scaffolds . To resolve this:

  • Compare substitution patterns (e.g., C-2 vs. C-3).
  • Re-evaluate assay parameters (e.g., bacterial strain selection, compound solubility).
  • Use computational docking to assess target binding feasibility.

Computational Modeling

Q. Q: How can computational methods guide the design of imidazo[1,2-a]pyridine-based therapeutics?

A:

  • Density Functional Theory (DFT) : Models reaction mechanisms (e.g., AlCl₃-catalyzed acylation) to optimize conditions .
  • Molecular docking : Predicts binding affinity to targets like GABA receptors or kinases .
  • QSAR studies : Links structural features (e.g., nitro/fluoro groups) to bioactivity .

Eco-Friendly Synthesis

Q. Q: What catalyst-free or green chemistry approaches are available for imidazo[1,2-a]pyridine synthesis?

A:

  • Aza-ene reactions : One-pot, catalyst-free synthesis in benign solvents (e.g., ethanol/water) .
  • Decarboxylative Petasis reactions : Avoid metals and oxidants, enabling gram-scale production .

Structure-Activity Relationships (SAR)

Q. Q: How do substituents like fluorine and nitro groups influence the pharmacological profile of imidazo[1,2-a]pyridines?

A:

  • Fluorine : Enhances metabolic stability and bioavailability via electronegativity and lipophilicity .
  • Nitro groups : Increase electron-deficient character, improving interactions with enzymes (e.g., kinase inhibitors) .
  • C-3 acetyl groups : Modulate GABA receptor affinity and anti-inflammatory effects .

Photophysical Applications

Q. Q: Can imidazo[1,2-a]pyridine derivatives serve as luminescent materials?

A: Yes. Cyano-substituted derivatives exhibit polymorph-dependent luminescence (yellow to red) via excited-state intramolecular proton transfer (ESIPT) . Fluorophores with imidazo[1,2-a]pyridine cores also show deep-blue emission, suitable for OLEDs .

Reaction Mechanism Elucidation

Q. Q: What techniques are used to study radical-based functionalization mechanisms in imidazo[1,2-a]pyridines?

A:

  • EPR spectroscopy : Detects radical intermediates.
  • Isotopic labeling : Tracks reaction pathways (e.g., H/D exchange).
  • Kinetic studies : Compare rates under metal-catalyzed vs. metal-free conditions .

Therapeutic Potential

Q. Q: What evidence supports the anti-inflammatory and anticancer potential of imidazo[1,2-a]pyridine derivatives?

A:

  • In vitro : 6-Fluoro derivatives suppress COX-2 and iNOS in breast/ovarian cancer cells, amplified by curcumin co-treatment .
  • In vivo : Derivatives reduce pro-fibrotic and inflammatory markers in murine models .
  • Market analogs : Zolpidem (insomnia) and alpidem (anxiety) validate the scaffold’s druggability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.